O-(2-Aminoethyl)-L-serine
Overview
Description
O-(2-Aminoethyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of the ethyl chain, which is further connected to the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminoethyl)-L-serine typically involves the reaction of L-serine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the proper formation of the desired product. The reaction can be represented as follows: [ \text{L-Serine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the reaction efficiency. Enzymes such as transaminases can be employed to facilitate the transfer of the amino group, leading to higher yields and reduced reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form primary amines, which can further react to form secondary and tertiary amines.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary, secondary, and tertiary amines.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
O-(2-Aminoethyl)-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Aminoethyl)-L-serine involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, leading to the production of bioactive molecules.
Comparison with Similar Compounds
- O-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- O-(2-Aminoethyl)polyethylene glycol
Comparison: O-(2-Aminoethyl)-L-serine is unique due to its specific structure and the presence of the serine moiety, which imparts distinct biochemical properties. Compared to other similar compounds, it has a higher affinity for certain enzymes and receptors, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGLTLBIVDQKE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912533 | |
Record name | O-(2-Aminoethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15219-97-3, 997-44-4 | |
Record name | O-(2-Aminoethyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxalysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, 3-(2-aminoethoxy)-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(2-Aminoethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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